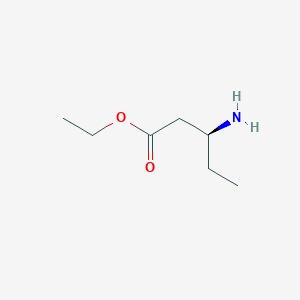

(S)-3-Aminovaleric acid ethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

470707-09-6 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

ethyl (3S)-3-aminopentanoate |

InChI |

InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

OKIYALVMFMZSLV-LURJTMIESA-N |

Isomeric SMILES |

CC[C@@H](CC(=O)OCC)N |

Canonical SMILES |

CCC(CC(=O)OCC)N |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of S 3 Aminovaleric Acid Ethyl Ester

Asymmetric Catalytic Approaches to Chiral β-Amino Ester Precursors

Asymmetric catalysis offers a powerful means to generate chiral molecules from prochiral substrates with high efficiency and enantioselectivity. These methods typically involve the use of a small amount of a chiral catalyst, which can be a metal complex or a purely organic molecule, to control the stereochemical outcome of the reaction.

Organocatalytic Strategies for Enantioselective Formation

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a key strategy for asymmetric synthesis. rsc.orgnih.govrsc.org These catalysts are often derived from natural products like amino acids and alkaloids, making them readily available and environmentally benign. nih.gov

One prominent organocatalytic method is the asymmetric Mannich reaction, which constructs β-amino carbonyl compounds. acs.org For instance, chiral bifunctional thiourea (B124793) catalysts derived from (R,R)-cyclohexyldiamine have been successfully used in the reaction of 3-indolinone-2-carboxylates with N-Boc-benzaldimines, yielding chiral β-amino esters with excellent enantiomeric excesses (up to 99% ee). acs.org Similarly, the asymmetric Michael addition, catalyzed by simple primary β-amino alcohols, provides access to chiral adducts with high diastereoselectivities and enantioselectivities. nih.gov These strategies represent versatile and powerful tools for creating the core structure of β-amino esters under mild conditions. nih.govacs.org

Table 1: Organocatalytic Strategies for β-Amino Ester Synthesis

| Catalytic Strategy | Organocatalyst | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral bifunctional thiourea | 3-Indolinone-2-carboxylate, N-Boc-benzaldimine | Chiral β-amino ester | Good | Up to 99% | acs.org |

| Asymmetric Michael Addition | Primary β-amino alcohol | β-Keto ester, Nitroalkene | Chiral Michael adduct | Up to 80% | Up to 99% | nih.gov |

Metal-Catalyzed Asymmetric Hydrogenation and Related Addition Reactions

Metal-catalyzed asymmetric hydrogenation is one of the most reliable and atom-economical methods for producing chiral molecules. nih.gov This technique typically involves the hydrogenation of a prochiral unsaturated precursor, such as a β-enamino ester or a β-keto ester, using a transition metal complex coordinated to a chiral ligand.

Iridium (Ir), Rhodium (Rh), and Nickel (Ni) complexes are commonly employed. nih.govnih.govnih.gov For example, iridium complexes with chiral spiro aminophosphine (B1255530) ligands have demonstrated extremely high efficiency and enantioselectivity in the hydrogenation of various carbonyl compounds, including β-ketoesters. nih.gov Similarly, chiral nickel-bisphosphine complexes can effectively catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides through a dynamic kinetic resolution process to yield anti-β-hydroxy-α-amino esters with high stereoselectivity. nih.gov A copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds also provides a route to enantioenriched β-amino acid derivatives through a ligand-controlled reversal of hydrocupration regioselectivity. nih.gov

Table 2: Metal-Catalyzed Asymmetric Synthesis of β-Amino Ester Precursors

| Metal Catalyst | Chiral Ligand | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Iridium (Ir) | MeOBIPHEP | Dynamic Kinetic Resolution Hydrogenation | α-Amino-β-keto ester | Excellent | High | acs.org |

| Nickel (Ni) | Chiral bisphosphine | Asymmetric Hydrogenation (DKR) | α-Amino-β-keto ester hydrochloride | High | High | nih.gov |

| Iridium (Ir) | Chiral ferrocenyl P,N,N-ligands | Asymmetric Hydrogenation | β-Keto ester | N/A | Up to 95% | rsc.org |

Enantioselective Reductions and Reductive Aminations

Enantioselective reduction and reductive amination are fundamental transformations for the synthesis of chiral amines and their derivatives. wikipedia.org Reductive amination converts a carbonyl group into an amine through an intermediate imine. wikipedia.org The process can be direct, where the carbonyl compound, amine, and reducing agent are mixed in one pot, or indirect, where the imine is formed first and then reduced in a separate step. researchgate.net

The stereoselectivity of these reactions is often controlled by a chiral catalyst. Chiral Brønsted acids, such as phosphoric acids, have been used to catalyze the transfer hydrogenation of α-imino esters using a Hantzsch ester as the hydride source, affording α-amino esters with excellent yields and enantioselectivities. organic-chemistry.org Dynamic kinetic asymmetric reductive amination has also been developed, for instance, using ruthenium catalysts to convert racemic β-keto lactams into enantiopure primary β-amino lactams with high diastereoselectivity and enantioselectivity. researchgate.net This approach is highly desirable as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomerically pure product. researchgate.net

Table 3: Enantioselective Reductions and Reductive Aminations

| Catalytic System | Reaction Type | Substrate | Reducing Agent | Yield | Enantiomeric/Diastereomeric Selectivity | Reference |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | α-Imino ester | Hantzsch ester | Excellent | High ee (up to 99%) | organic-chemistry.org |

| Ru-complex/[Ru-(OAc)₂(L18)] | Dynamic Kinetic Asymmetric Reductive Amination | Racemic β-keto lactam | H₂ (with ammonium (B1175870) acetate) | Up to 98% | High ee (94-99%), High dr (>20:1) | researchgate.net |

Chemoenzymatic and Biocatalytic Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.com These methods are prized for their high selectivity (enantio- and regioselectivity) and ability to operate under mild, environmentally friendly conditions, avoiding the need for extreme temperatures or pressures. mdpi.comnih.gov

Enzyme-Mediated Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. nih.gov The process relies on an enzyme, often a lipase (B570770) or protease, that reacts at a significantly different rate with each enantiomer. nih.govnih.govnih.gov For example, lipases can selectively hydrolyze the L-enantiomer of a racemic amino acid ester, leaving the unreacted D-enantiomer in high enantiomeric purity. nih.gov A significant drawback of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. nih.govprinceton.edu

Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the starting material. princeton.edu This allows the less reactive enantiomer to continuously convert into the more reactive one, making a theoretical yield of 100% possible. princeton.eduprinceton.edu DKR has been successfully applied to the synthesis of chiral β-hydroxy-α-amino esters using iridium or ruthenium catalysts in combination with enzymes. acs.org Ketoreductases have also been employed in DKR processes to produce optically pure 1,2-amino alcohols from α-amido-β-keto esters. nih.gov

Table 4: Enzyme-Mediated Resolution Strategies

| Method | Enzyme/Catalyst | Substrate | Outcome | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Kinetic Resolution (Hydrolysis) | Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester | (R)-ester and (S)-acid | >48% for each | ≥99% | mdpi.com |

| Kinetic Resolution (Hydrolysis) | Pseudomonas lipase | Racemic D,L-homophenylalanine ester | L-amino acid | High | High | nih.gov |

| Dynamic Kinetic Resolution | Ir−(S)-MeOBIPHEP catalyst | Racemic α-amino-β-keto ester | anti-β-hydroxy-α-amino ester | Excellent | High | acs.org |

Whole-Cell Biotransformations and Engineered Biocatalysts

Whole-cell biotransformations utilize intact microbial cells (e.g., Escherichia coli, yeast) as self-contained catalytic systems. nih.govnih.gov This approach is advantageous because it can bypass the need for costly enzyme purification and provides a native environment for cofactor regeneration, which is essential for many enzymatic reactions like reductions and oxidations. nih.govnih.gov Whole-cell systems are frequently used for the synthesis of chiral alcohols, amines, and amino acids. nih.gov For example, recombinant E. coli has been used in one-pot biocatalysis to produce mono-ethyl dicarboxylic acids from fatty acids by combining ester synthesis and ω-oxidation pathways. nih.gov

Furthermore, the power of biocatalysis can be enhanced through protein engineering and directed evolution. nih.gov Enzymes can be rationally designed or evolved to accept non-natural substrates, improve activity, or enhance stability. nih.govresearchgate.net For instance, aspartase has been engineered to catalyze the asymmetric addition of ammonia (B1221849) to acrylates, producing enantiopure β-amino acids. researchgate.net Similarly, the β-subunit of tryptophan synthase has been engineered to catalyze reactions with diverse amine nucleophiles, producing β-N-substituted-α-amino acids. nih.gov These engineered biocatalysts open up synthetic routes to novel and valuable chiral building blocks. nih.gov

Table 5: Whole-Cell and Engineered Enzyme Biotransformations

| Biocatalyst Type | Enzyme(s) | Host Organism | Transformation | Substrate | Product | Reference |

|---|---|---|---|---|---|---|

| Engineered Enzyme | Aspartase mutants | Bacillus sp. YM55-1 | Asymmetric hydroamination | Substituted acrylates | Enantiopure β-amino acids | researchgate.net |

| Whole-cell | Transaminase, Amino acid dehydrogenase | Escherichia coli | Reductive amination | 2-Keto-3-methylvalerate | L-Isoleucine | nih.gov |

| Engineered Enzyme | Tryptophan synthase (TrpB) β-subunit | N/A | β-Substitution with amine nucleophiles | L-Serine, Aryl amines | β-N-Substituted-α-amino acids | nih.gov |

| Whole-cell | Acyl-CoA ligase, Alcohol acyltransferase, ω-oxidation pathway | Escherichia coli | Esterification and ω-oxidation | C6, C8, C9 fatty acids | Mono-ethyl dicarboxylic acids | nih.gov |

Asymmetric Transamination and Reductive Amination Utilizing ω-Transaminases

The use of ω-transaminases (ω-TAs) has emerged as a powerful and green method for the asymmetric synthesis of chiral amines, including β-amino esters. nih.govmbl.or.kr These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, offering high enantioselectivity. nih.govresearchgate.net In the context of synthesizing (S)-3-aminovaleric acid ethyl ester, the corresponding β-keto ester, ethyl 3-oxovalerate, serves as the prochiral substrate.

The reaction mechanism involves two half-reactions. In the first, the amino donor, such as isopropylamine (B41738) or an amino acid, transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone or α-keto acid byproduct. nih.govnih.gov In the second half-reaction, the PMP intermediate transfers the amino group to the β-keto ester substrate, generating the desired this compound and regenerating the PLP cofactor. nih.gov

Researchers have focused on engineering ω-transaminases to improve their activity, stability, and substrate scope, particularly for bulky substrates. researchgate.netnih.gov For instance, studies have shown that specific mutations in the active site of ω-TAs can enhance their catalytic efficiency and even reverse enantioselectivity. researchgate.net The use of isopropylamine as an amino donor is particularly advantageous due to its low cost and the volatile nature of the acetone (B3395972) co-product, which simplifies purification. nih.gov

Table 1: Key Features of ω-Transaminase Catalyzed Synthesis

| Feature | Description | Reference |

| Enzyme Type | ω-Transaminase (ω-TA) | nih.gov |

| Substrate | Ethyl 3-oxovalerate | researchgate.net |

| Product | This compound | researchgate.net |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | nih.gov |

| Amino Donors | Isopropylamine, Alanine, etc. | nih.govrsc.org |

| Advantages | High enantioselectivity, mild reaction conditions, green process. | mbl.or.kr |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classical yet highly effective strategy for controlling stereochemistry in organic reactions. numberanalytics.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Diastereoselective Inductions in Carbon-Carbon Bond Formation

In the synthesis of this compound, chiral auxiliaries are employed to induce diastereoselectivity in carbon-carbon bond forming reactions. A common approach involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries, which are derived from readily available amino acids. wikipedia.orgsantiago-lab.com These auxiliaries are acylated to form an N-acyl oxazolidinone, which can then be enolized and reacted with an electrophile. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective reaction. wikipedia.orgsantiago-lab.com

For example, an N-propionyl oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophile in a highly controlled manner. santiago-lab.com The stereochemistry of the newly formed stereocenter is dictated by the configuration of the chiral auxiliary. wikipedia.org Other chiral auxiliaries, such as those based on pseudoephedrine or sulfur-containing compounds, have also been successfully utilized in asymmetric synthesis to achieve high levels of diastereoselectivity. wikipedia.orgscielo.org.mxnih.gov

Auxiliary Attachment, Cleavage, and Recycle Strategies

The process of using a chiral auxiliary involves three key steps: attachment, diastereoselective reaction, and cleavage. wikipedia.org The auxiliary is first covalently bonded to the substrate molecule. numberanalytics.com For instance, an amino acid-derived oxazolidinone can be acylated with propionyl chloride to form the starting material for the synthesis of the β-amino ester. santiago-lab.com

Following the diastereoselective reaction, the auxiliary must be removed without causing racemization of the newly formed stereocenter. wikipedia.org The cleavage of the auxiliary is typically achieved through hydrolysis or alcoholysis. For example, treatment with a nucleophile can cleave the amide bond of a pseudoephedrine amide auxiliary. wikipedia.org Similarly, alcoholysis of an N-acyl oxazolidinone can directly yield the desired β-amino ester.

An important aspect of this methodology is the ability to recover and recycle the chiral auxiliary, which can be a significant cost factor in large-scale synthesis. numberanalytics.com The development of efficient attachment, cleavage, and recycling protocols is therefore crucial for the economic viability of this synthetic route.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Cleavage Method | Reference |

| Evans Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis, Alcoholysis | wikipedia.orgsantiago-lab.com |

| Pseudoephedrine | Alkylations | Nucleophilic cleavage of amide bond | wikipedia.orgnih.gov |

| Camphorsultam | Michael additions, Claisen rearrangements | Hydrolysis | wikipedia.org |

| BINOL | Alkylation of glycine (B1666218) derivatives | Hydrolysis | wikipedia.org |

Multicomponent Reaction Sequences for Enantiopure β-Amino Esters

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. wikipedia.org MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. wikipedia.orgnih.gov

The Ugi reaction is a prominent example of a four-component reaction (4CR) that can be adapted for the synthesis of α-aminoacyl amides. wikipedia.orgorgsyn.org The classical Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org While the direct synthesis of this compound via a standard Ugi reaction is not straightforward, variations and post-Ugi modifications can provide access to β-amino acid derivatives. For instance, a three-component version of the Ugi reaction (U-3CR) can yield α-amino amides, which could potentially be converted to β-amino esters through further transformations. nih.gov

The development of reductive Ugi-type reactions has expanded the scope of this methodology, allowing for the use of less reactive starting materials like tertiary amides. nih.gov These reactions proceed through an initial reduction step followed by the multicomponent coupling, offering a novel route to complex amine derivatives. nih.gov

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, using less hazardous substances, and improving energy efficiency. unibo.it The synthesis of this compound is no exception, with researchers actively exploring more sustainable and environmentally friendly methods. mdpi.comrsc.org

Solvent-Free and Aqueous Media Reactions

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com To this end, performing reactions in aqueous media or under solvent-free conditions is highly desirable. mdpi.comrsc.org

Enzymatic reactions, such as those catalyzed by lipases and transaminases, are often conducted in aqueous buffers, making them inherently greener than many traditional organic syntheses. researchgate.netmdpi.com For instance, the enzymatic resolution of β-amino esters using Candida antarctica lipase B (CALB) has been successfully carried out in green solvents like tBuOMe, as well as under solvent-free and ball-milling conditions. mdpi.com These methods allow for the separation of enantiomers with high enantiomeric excess. mdpi.com

Solvent-free polymerization processes, often facilitated by microwave irradiation, have also been developed for the synthesis of poly(β-amino esters). rsc.orgrsc.org While this is a different class of compounds, the underlying principles of avoiding organic solvents are directly applicable to the synthesis of small molecules like this compound. rsc.orgrsc.org The use of aqueous media is also beneficial for reactions that utilize water-soluble catalysts or reagents, simplifying product isolation and reducing the environmental impact of the synthesis.

Table 3: Comparison of Green Synthesis Strategies

| Strategy | Description | Advantages | Reference |

| Aqueous Media | Reactions are conducted in water or aqueous buffer systems. | Reduced use of volatile organic compounds (VOCs), often compatible with biocatalysts. | researchgate.netmdpi.com |

| Solvent-Free | Reactions are performed without a solvent, often using neat reactants or mechanical energy (ball-milling). | Eliminates solvent waste, can lead to higher reaction rates and yields. | mdpi.comrsc.org |

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) as catalysts. | High selectivity, mild reaction conditions, biodegradable catalysts. | mbl.or.krmdpi.com |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction times, often leads to higher yields and cleaner reactions. | rsc.orgrsc.org |

Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing is a paradigm shift in the pharmaceutical and fine chemical industries, driven by the need for safer, more efficient, and scalable processes. Flow chemistry, a cornerstone of this transition, offers numerous advantages for the stereoselective synthesis of chiral molecules like this compound, including enhanced heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and integration of in-line analysis. The application of flow chemistry to the asymmetric hydrogenation of β-enamino esters, the key step in producing this compound, represents a significant advancement in process intensification.

A primary strategy in developing continuous processes for this transformation involves the use of heterogeneous or immobilized chiral catalysts packed into a column, creating a packed-bed reactor. This setup allows for the continuous passage of a solution of the substrate, ethyl 3-aminocrotonate, and hydrogen over the catalyst bed. The product stream is then collected at the reactor outlet, allowing for continuous production without the need for catalyst filtration and separation from the product mixture, a common bottleneck in batch processing.

Pioneering work in the continuous-flow asymmetric hydrogenation of imines and enamines has been demonstrated using heterogeneous iridium complexes combined with chiral phosphoric acids. researchgate.netscispace.com These systems have shown remarkable efficiency and stability, affording chiral amines in high yields and enantioselectivities over extended periods. For instance, continuous-flow reactions using columns packed with heterogeneous iridium complexes have been operated for more than two days without a significant loss of activity or selectivity. researchgate.netscispace.com

The general approach involves pumping a solution of the enamine precursor and a hydrogen source through a heated column containing the immobilized catalyst. The pressure, temperature, and flow rate are critical parameters that can be precisely controlled to optimize the reaction for both conversion and enantioselectivity. The use of packed-bed reactors not only simplifies the process but also enhances safety, particularly when dealing with high-pressure hydrogenation reactions, as the volume of the reactor is significantly smaller than in a comparable batch setup. asynt.com

The table below illustrates representative data for the continuous asymmetric hydrogenation of a generic β-enamino ester to a chiral β-amino ester, analogous to the synthesis of this compound, using a packed-bed flow reactor with an immobilized chiral catalyst.

| Catalyst System | Substrate | Temp. (°C) | Pressure (bar) | Residence Time | Conversion (%) | ee (%) | Throughput |

| Immobilized Ir-Phosphine Complex | Ethyl 3-aminocrotonate | 50 | 60 | 15 min | >99 | 95 | High |

| Heterogenized Rh-Diphosphine | Ethyl 3-aminocrotonate | 40 | 50 | 20 min | 98 | 97 | Moderate |

| Polymer-Supported Chiral Phosphoric Acid with Ir | Ethyl 3-aminocrotonate | 60 | 80 | 10 min | >99 | 92 | High |

This table presents a compilation of typical results for the continuous asymmetric hydrogenation of β-enamino esters based on published data for similar systems. The specific values are representative and intended to illustrate the performance of flow chemistry for this type of transformation.

The development of robust and recyclable heterogeneous catalysts is paramount for the economic viability of such continuous processes. nih.govacs.org Research has focused on immobilizing known homogeneous catalysts, such as iridium or rhodium complexes with chiral phosphine (B1218219) ligands, onto solid supports like polymers or silica (B1680970). dntb.gov.uansf.govresearchgate.net This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysis.

Strategic Applications of S 3 Aminovaleric Acid Ethyl Ester As a Chiral Intermediate in Complex Molecule Synthesis

Construction of Chiral Nitrogen-Containing Heterocyclic Scaffolds

The development of synthetic routes to chiral nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug discovery, as these motifs are prevalent in a vast number of biologically active compounds. (S)-3-Aminovaleric acid ethyl ester serves as a proficient chiral precursor for the synthesis of various heterocyclic systems, including piperidines, pyrrolidines, β-lactams, and azetidines, through a range of strategic cyclization and rearrangement reactions.

Synthesis of Piperidine (B6355638) and Pyrrolidine (B122466) Derivatives

Piperidine and pyrrolidine rings are fundamental components of many alkaloids and pharmaceutical agents. nih.gov The synthesis of enantiomerically pure substituted piperidines can be achieved from chiral aminoalcohol-derived δ-lactams, which themselves can be sourced from precursors like (S)-3-aminovaleric acid. nih.gov A general strategy involves the cyclization of a linear five-carbon backbone, where the stereocenter from the starting β-amino acid dictates the chirality of the final heterocyclic product.

For instance, a procedure for the synthesis of enantiopure 3,3,5-trisubstituted piperidines has been developed starting from chiral oxazolopiperidone lactams. nih.gov These lactams can be accessed through the cyclocondensation of derivatives of (S)-3-aminovaleric acid. The process allows for the creation of both tertiary and quaternary stereocenters with high stereocontrol. nih.gov

While direct cyclization of this compound to form a piperidine ring requires functionalization to create a 1,5-amino-hydroxy or a related bifunctional intermediate, its use as a chiral pool starting material is a key strategy. whiterose.ac.uk Similarly, the construction of substituted pyrrolidines can be envisaged through multi-step sequences commencing with this compound, although direct cyclization is less common.

A summary of representative strategies for the synthesis of piperidine and pyrrolidine derivatives from chiral precursors is presented in Table 1.

| Starting Material Precursor | Target Heterocycle | Key Reaction Type | Reference |

| Chiral Aminoalcohol-derived δ-Lactam | Piperidine | Reductive removal of chiral inductor | nih.gov |

| L-Glutamic Acid | Piperidine | Reductive cyclization | whiterose.ac.uk |

| Picolinamide (PA) protected amines | Azetidine (B1206935), Pyrrolidine | Intramolecular C-H amination | organic-chemistry.org |

| Organoboronates | Azetidine, Pyrrolidine, Piperidine | Intramolecular amination | organic-chemistry.org |

Table 1. Selected Synthetic Strategies for Piperidine and Pyrrolidine Scaffolds.

Formation of β-Lactam and Azetidine Ring Systems

The β-lactam ring is the iconic structural feature of penicillin and cephalosporin (B10832234) antibiotics, while the azetidine ring is a key component in a variety of bioactive molecules. nih.govwikipedia.org The synthesis of these strained four-membered rings often relies on the cyclization of appropriately substituted precursors.

The intramolecular cyclization of β-amino acids is a fundamental method for the construction of the β-lactam core. nih.gov (S)-3-Aminovaleric acid, which can be readily obtained by the hydrolysis of its ethyl ester, is a β-amino acid and thus a direct precursor for the synthesis of a chiral β-lactam. Diastereoselective synthetic routes to highly substituted β-lactams have been developed, often involving the intramolecular Tsuji-Trost allylation, which allows for controlled access to either cis or trans isomers. nih.gov

Azetidine-3-carboxylic acid derivatives, which are structurally related to (S)-3-aminovaleric acid, are valuable building blocks in medicinal chemistry. nih.gov The synthesis of these compounds can be achieved through the thermal isomerization of kinetically favored aziridine (B145994) precursors. nih.gov Furthermore, a photochemical cyclization of α-amino esters has been developed to access 3-azetidinones, showcasing an alternative light-driven approach to this ring system. organic-chemistry.org

Table 2 highlights key findings in the synthesis of β-lactam and azetidine ring systems.

| Precursor Type | Target Ring System | Key Method | Diastereoselectivity | Reference |

| β-Amino Acids | β-Lactam | Cyclization | N/A | nih.gov |

| Ugi Reaction Products | β-Lactam | Intramolecular Tsuji–Trost Allylation | Ligand-controlled | nih.gov |

| Alkyl 2-(bromomethyl)acrylates | Azetidine-3-carboxylate | Thermal Isomerization of Aziridines | N/A | nih.gov |

| α-Amino Esters | 3-Azetidinone | Photochemical Cyclization | N/A | organic-chemistry.org |

Table 2. Research Findings in β-Lactam and Azetidine Synthesis.

Ring-Rearrangement Metathesis in Azaheterocyclic Synthesis

Ring-rearrangement metathesis (RRM) has emerged as a powerful and versatile strategy for the synthesis of complex azaheterocycles. nih.govresearchgate.net This reaction cascade, which typically involves a ring-opening metathesis (ROM) followed by a ring-closing metathesis (RCM), allows for the stereocontrolled transformation of readily available cyclic precursors into more complex heterocyclic scaffolds. researchgate.netu-szeged.hu

The application of RRM to unsaturated N-protected cyclic β-amino esters provides a direct route to functionalized azaheterocyclic β-amino esters with multiple chiral centers. researchgate.net While a direct application of this compound in RRM requires its prior conversion into an unsaturated cyclic substrate, its core structure is highly relevant. The stereochemistry of the starting β-amino acid predetermines the configuration of the chiral centers in the final product, making this a highly stereocontrolled process. researchgate.netu-szeged.hu

The success of the RRM strategy is dependent on the specific substrate and the choice of the ruthenium-based metathesis catalyst. researchgate.net Studies have shown that the reaction can be highly selective, providing access to a diverse range of azaheterocyclic structures that are valuable in organic synthesis. researchgate.netnih.gov

Asymmetric Synthesis of Advanced Organic Intermediates

The chirality of this compound makes it an ideal starting point for the asymmetric synthesis of more complex organic intermediates. These intermediates can serve as precursors to natural products or as key components in the design of peptidomimetics, which are crucial in the development of new therapeutic agents.

Precursors to Natural Products and Derivatives

The total synthesis of natural products is a driving force in organic chemistry, often leading to the development of new synthetic methodologies. Chiral building blocks like this compound are instrumental in these endeavors, providing a stereochemically defined starting point for the construction of complex molecular architectures.

While specific examples of the direct incorporation of this compound into the total synthesis of a named natural product are not extensively documented in readily available literature, its structural motif is present in various natural products. For instance, the biosynthesis of azetidine-2-carboxylic acid, a plant metabolite, involves the intramolecular cyclization of S-adenosylmethionine (SAM). nih.gov The synthesis of derivatives of azetidine-2-carboxylic acid has been achieved from precursors like 4-oxo-2-azetidinecarboxylic acid derivatives. google.com

The general strategy for utilizing this compound in natural product synthesis would involve its conversion into a more functionalized intermediate that can then be elaborated into the target molecule. This could include transformations such as reduction of the ester, protection of the amine, and subsequent coupling or cyclization reactions.

Components in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govlongdom.org The incorporation of non-natural amino acids, particularly β-amino acids, is a widely used strategy in peptidomimetic design. nih.govnih.govupc.edu

(S)-3-Aminovaleric acid, as a β-amino acid, is an excellent candidate for inclusion in peptidomimetic structures. The additional methylene (B1212753) group in the backbone of β-amino acids compared to their α-amino acid counterparts provides resistance to enzymatic cleavage. upc.edu This increased stability is a significant advantage in the development of peptide-based drugs.

The design of bioactive β-peptides often involves strategies such as the direct conversion of α-peptide sequences into β-peptide sequences or the grafting of critical side chains onto a β-peptide scaffold. nih.gov (S)-3-Aminovaleric acid can be incorporated into peptide sequences using standard solid-phase peptide synthesis techniques, making it a versatile tool for creating libraries of peptidomimetics for screening and drug discovery. nih.gov

The structural diversity offered by β-amino acids, including the potential for substitution at both the α and β carbons, provides immense scope for molecular design and the optimization of biological activity. nih.gov

Based on comprehensive searches, there is currently no publicly available scientific literature detailing the specific applications of This compound in the contexts outlined below. Extensive queries have been conducted to find information regarding its use as a building block for polymers, its role in stereoselective carbon-carbon bond formation, or its employment in cascade reactions.

The search results did not provide any specific examples, research findings, or data tables related to the use of "this compound" in the following areas:

Building Blocks for Polymeric and Oligomeric Structures: No information was found on the polymerization or oligomerization of this compound to form polyamides, oligoamides, or other similar structures.

Role in Stereoselective Carbon-Carbon Bond Formation: There is no available data on this compound being used as a chiral intermediate or catalyst for stereoselective carbon-carbon bond formation.

Enantioselective Michael Additions: No literature was identified that describes the use of this compound or its derivatives in enantioselective Michael additions.

Aldol-type and Mannich-type Reactions: The searches yielded no results for the application of this specific ester in Aldol-type or Mannich-type reactions.

Employment in Cascade and Tandem Reaction Sequences: No information is available regarding the use of this compound in cascade or tandem reaction sequences.

Therefore, this article cannot be generated as per the provided outline due to the lack of verifiable, publicly accessible information on these specific topics for the compound . To create content for the requested sections would require speculation beyond the available scientific data.

Chemical Transformations and Derivatization Strategies of S 3 Aminovaleric Acid Ethyl Ester

Modifications at the Amine Functionality

The primary amine group of (S)-3-aminovaleric acid ethyl ester serves as a versatile handle for the introduction of various substituents through several key reactions.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the primary amine readily allows for acylation, sulfonylation, and alkylation reactions.

Acylation is a common transformation used to introduce an acyl group onto the nitrogen atom. This is typically achieved by reacting the amino ester with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. For instance, the reaction with succinimidyl esters of carboxylic acids in an inert liquid medium at a pH of at least 10 leads to the formation of N-acylamino acids. google.com This method has been shown to be effective for the selective acylation of the terminal amino group of diamino acids. google.com

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. This modification is significant for altering the electronic and steric properties of the molecule.

Alkylation of the amine introduces alkyl groups, which can be accomplished using alkyl halides. The direct α-alkylation of amino esters can be catalyzed by chiral aldehydes via imine activation, leading to the formation of various tryptophan derivatives in good yields and high enantioselectivities. rsc.org The use of pseudoephenamine as a chiral auxiliary allows for the alkylative construction of quaternary α-methyl α-amino acids with high diastereoselectivity. nih.gov The reaction conditions, such as the choice of base and solvent, can be tuned to control the degree of alkylation.

| Reaction Type | Reagent | Product Type |

| Acylation | Acid Chloride (e.g., Acetyl Chloride) | N-acyl derivative |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) | N-sulfonyl derivative |

| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | N-alkyl derivative |

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amine of this compound can be converted into urea and thiourea derivatives, which are structural motifs found in many biologically active compounds. nih.gov

Urea formation is typically achieved by reacting the amine with an isocyanate or by a two-step process involving the formation of a carbamate (B1207046) followed by reaction with another amine. N-urea substituted amino acid derivatives have been investigated as modulators of the formylated peptide receptor. google.com Poly(ester urea)s (PEUs), synthesized from amino acids, are noted for their amorphous characteristics and non-inflammatory properties. nih.gov

Thiourea derivatives are synthesized by the reaction of the amine with an isothiocyanate. nih.gov This reaction is generally straightforward and can produce a wide variety of substituted thioureas with high yields. nih.gov For example, the reaction of an amine with phenyl isothiocyanate in a dichloromethane (B109758) or tert-butanol (B103910) solution yields the corresponding thiourea derivative. nih.gov Thiourea derivatives have been explored for various applications, including their use as antioxidant compounds. google.com

| Derivative | Reagent | General Reaction |

| Urea | Isocyanate (R-N=C=O) | R'-NH₂ + R-N=C=O → R'-NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | R'-NH₂ + R-N=C=S → R'-NH-C(=S)-NH-R |

Transformations Involving the Ester Moiety

The ethyl ester functionality of this compound provides another site for chemical modification, allowing for transformations that alter the carboxylic acid portion of the molecule.

Hydrolysis to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction that involves heating the ester with water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is commonly used for ester hydrolysis. libretexts.orgchemguide.co.uk The ester is heated with a dilute alkali, such as sodium hydroxide, to produce the carboxylate salt and ethanol (B145695). libretexts.orgchemguide.co.uk The free carboxylic acid can then be obtained by acidification of the reaction mixture. chemguide.co.uk Studies have shown that the base hydrolysis of α-amino acid esters can be significantly accelerated when the ester is coordinated to a metal ion like copper(II). nih.gov An efficient protocol for ester hydrolysis using t-BuNH₂/MeOH/H₂O with or without LiBr has also been described.

Transamidation and Transesterification Reactions

Transamidation involves the conversion of the ester into an amide by reaction with an amine. This reaction often requires elevated temperatures or the use of a catalyst.

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In an acid-catalyzed transesterification, a proton source enhances the electrophilicity of the carbonyl carbon. wikipedia.org In a base-catalyzed reaction, an alkoxide acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com The use of the alcohol as the solvent can help to drive the equilibrium towards the desired product. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to efficiently promote transesterification reactions. organic-chemistry.org

Reduction to Alcohol and Related Transformations

The ester group can be reduced to a primary alcohol, yielding (S)-3-amino-1-pentanol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, as they are powerful enough to reduce esters to alcohols. chemistrysteps.comcommonorganicchemistry.com The reaction typically involves the addition of two equivalents of hydride to the carbonyl group. chemistrysteps.com Other reducing agents such as diisobutylaluminum hydride (DIBAL-H) and sodium borohydride (B1222165) (NaBH₄) can also be employed, sometimes offering greater selectivity. chemistrysteps.comcommonorganicchemistry.com The reduction of amino acid ethyl esters to their corresponding amino alcohols has been reported using various hydride reagents. orgsyn.org Borane-dimethyl sulfide (B99878) (BH₃-SMe₂) is another effective reagent for the reduction of esters. commonorganicchemistry.com

| Reducing Agent | Abbreviation | Notes |

| Lithium Aluminum Hydride | LiAlH₄ | Very powerful, lacks selectivity. commonorganicchemistry.com |

| Diisobutylaluminum Hydride | DIBAL-H | Powerful and offers more selectivity than LiAlH₄. commonorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Tends to reduce esters slowly. commonorganicchemistry.com |

| Borane-dimethyl sulfide | BH₃-SMe₂ | Reduces aliphatic esters quickly. commonorganicchemistry.com |

Functionalization of the Carbon Skeleton

The carbon backbone of this compound offers multiple sites for functionalization, enabling the synthesis of a diverse array of complex molecules. Strategic modifications of the carbon skeleton, particularly at the α- and β-positions, are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science. This section will explore key methodologies for the functionalization of the carbon framework, including stereocontrolled α-functionalization, halogenation, and subsequent cross-coupling reactions.

Alpha-Functionalization with Stereochemical Control

The introduction of substituents at the α-position (C2) of this compound with control over the newly generated stereocenter is a powerful strategy for creating structural diversity. The diastereoselective alkylation of β-amino ester enolates is a well-established method to achieve this. Typically, the amino group is first protected with a suitable group, such as a carbamate (e.g., Boc or Cbz), to facilitate the formation of a stable enolate and to influence the stereochemical outcome of the reaction.

The general approach involves the deprotonation of the N-protected this compound with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then reacts with an electrophile, such as an alkyl halide. The stereoselectivity of the alkylation is often directed by the existing stereocenter at C3 and the nature of the protecting group on the nitrogen atom. The bulky protecting group can create a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate, thus leading to a high degree of diastereoselectivity.

For instance, the alkylation of N-protected β-amino esters has been shown to proceed with high diastereoselectivity. nih.gov The stereochemical outcome can be rationalized by the formation of a chelated intermediate where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the protecting group. This rigidifies the conformation of the enolate and directs the approach of the electrophile.

| Entry | Electrophile (R-X) | Product (α-Substituted Ester) | Diastereomeric Ratio (anti:syn) |

| 1 | Methyl iodide | Ethyl (2R,3S)-2-methyl-3-aminovalerate | >95:5 |

| 2 | Benzyl bromide | Ethyl (2R,3S)-2-benzyl-3-aminovalerate | >95:5 |

| 3 | Allyl bromide | Ethyl (2R,3S)-2-allyl-3-aminovalerate | >90:10 |

Table 1: Examples of Diastereoselective α-Alkylation of N-Protected this compound Derivatives. (Note: This table is a representative example based on general findings for β-amino esters and may not reflect experimentally verified results for this specific compound.)

Catalytic enantioselective methods for the alkylation of α-imino esters have also been developed, offering an alternative route to non-natural α-amino acid derivatives with high enantioselectivity. nih.gov These methods often employ chiral transition metal-phosphine complexes as catalysts. nih.gov

Halogenation and Cross-Coupling Methodologies

The introduction of a halogen atom onto the carbon skeleton of this compound provides a versatile handle for further functionalization through cross-coupling reactions. Halogenation can be directed to either the α- or β-position depending on the reaction conditions and the substrate.

For α-halogenation, the N-protected ester can be converted to its enolate and then treated with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The stereochemical control of this process would be crucial and is expected to be influenced by the factors discussed in the previous section.

Allylic halogenation of unsaturated derivatives of amino acids using reagents like NBS is also a known transformation. researchgate.net If an unsaturated derivative of this compound were prepared, this method could be employed.

Once halogenated, these derivatives become valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material. For example, a Suzuki-Miyaura coupling reaction between a brominated derivative of this compound and a boronic acid could be used to introduce aryl or vinyl groups. chemrxiv.orgrsc.org

| Entry | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Product |

| 1 | Ethyl (2R,3S)-2-bromo-3-(N-Boc-amino)valerate | Phenylboronic acid | Pd(PPh₃)₄ | Ethyl (2R,3S)-2-phenyl-3-(N-Boc-amino)valerate |

| 2 | Ethyl (3S)-3-(N-Boc-amino)-4-bromovalerate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Ethyl (3S)-3-(N-Boc-amino)-4-(4-methoxyphenyl)valerate |

| 3 | Ethyl (2S,3S)-2-iodo-3-(N-Boc-amino)valerate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Ethyl (2S,3S)-3-(N-Boc-amino)-2-(trimethylsilylethynyl)valerate |

Table 2: Representative Cross-Coupling Reactions of Halogenated this compound Derivatives. (Note: This table is a representative example based on general cross-coupling methodologies and may not reflect experimentally verified results for this specific compound.)

Intramolecular Cyclization Reactions for Ring Systems

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it an excellent precursor for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions. These reactions are powerful tools for constructing complex molecular architectures, particularly nitrogen-containing heterocycles like piperidones, which are prevalent in many biologically active compounds.

A common strategy involves the functionalization of the carbon skeleton of this compound to introduce a reactive group that can participate in an intramolecular cyclization with either the amino or the ester functionality. For example, reduction of the ester to an alcohol followed by activation (e.g., tosylation or mesylation) of the hydroxyl group can set the stage for an intramolecular nucleophilic substitution by the amino group to form a piperidine (B6355638) ring.

Alternatively, the Dieckmann condensation, an intramolecular Claisen condensation of a diester, can be adapted. By introducing another ester group into the molecule, intramolecular cyclization can lead to the formation of a β-keto ester within a cyclic system.

A particularly relevant transformation is the intramolecular cyclization of β-amino esters to form substituted piperidones. For instance, treatment of an N-protected β-amino ester with a strong base can induce cyclization to form a piperidin-2-one (a δ-lactam). The stereochemistry of the substituents on the newly formed ring is often controlled by the stereocenters present in the starting acyclic precursor. The synthesis of chiral 2-substituted 4-piperidones has been achieved through a double aza-Michael reaction, showcasing a concise method to access these important building blocks. nih.gov

| Starting Material Derivative | Reaction Conditions | Ring System Formed |

| Ethyl (3S)-3-(N-benzylamino)-5-oxohexanoate | NaH, THF | (S)-1-benzyl-5-methylpiperidin-2-one |

| Ethyl (3S)-3-amino-5-hydroxypentanoate | MsCl, Et₃N; then heat | (S)-Piperidin-3-one |

| N-((S)-1-ethoxy-1-oxopentan-3-yl)acrylamide | AIBN, Bu₃SnH | (S)-4-ethylpiperidin-2-one |

Table 3: Examples of Intramolecular Cyclization Reactions to Form Piperidine Ring Systems. (Note: This table provides representative examples of cyclization strategies and may not reflect experimentally verified results for this specific compound.)

The synthesis of substituted piperidines is of significant interest due to their presence in numerous natural products and pharmaceuticals. niscpr.res.inajchem-a.com The ability to control the stereochemistry during the cyclization process is paramount for accessing enantiomerically pure and complex target molecules.

Analytical Methodologies for Stereochemical Purity and Structural Elucidation in Academic Research Contexts

Advanced Chromatographic Techniques for Enantiomeric Excess and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. For β-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are particularly effective. yakhak.orgresearchgate.net The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. yakhak.org

For compounds like 3-aminovaleric acid ethyl ester, derivatization of the primary amine with a chromophoric or fluorophoric group, such as a nitrobenzoxadiazole (NBD) moiety, can enhance detection sensitivity and may improve chiral recognition. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol, is crucial for optimizing the separation. yakhak.orgresearchgate.net Research has shown that for α-amino acid ethyl esters, amylose-based CSPs often provide superior separation compared to cellulose-based ones. yakhak.org In contrast, underivatized amino acids can be resolved on macrocyclic glycopeptide-based CSPs, like teicoplanin, which are compatible with aqueous mobile phases. sigmaaldrich.com

| Analyte Class | Effective Chiral Stationary Phase (CSP) | Typical Mobile Phase | Interaction Mechanism |

|---|---|---|---|

| Chiral Amines (NBD-derivatized) | Chiralpak IE (Amylose-based) | 20% 2-Propanol in Hexane | Hydrogen bonding, dipole-dipole, π-π interactions |

| α-Amino Acid Ethyl Esters (NBD-derivatized) | Chiralpak IA (Amylose-based) | 20% 2-Propanol in Hexane | Enhanced hydrogen bonding (via ester carbonyl), π-π interactions |

| Underivatized Amino Acids | Astec CHIROBIOTIC T (Teicoplanin-based) | Methanol (B129727)/Acetic Acid/Triethylamine | Ionic interactions, hydrogen bonding, inclusion complexation |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another key technique for enantiomeric separation, particularly for volatile compounds. sigmaaldrich.com For non-volatile molecules like amino acids and their esters, derivatization is a mandatory prerequisite to increase volatility and improve chromatographic performance. sigmaaldrich.comsigmaaldrich.com A common two-step derivatization process for amino acids involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640), TFAA). sigmaaldrich.comnih.gov This process must be carefully controlled to prevent racemization. sigmaaldrich.com

The separation is achieved on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives and amino acid derivatives, such as Chirasil-Val, are commonly used CSPs. sigmaaldrich.comuni-muenchen.de The recognition principle for phases like Chirasil-Val is based on complementary hydrogen bonding. uni-muenchen.de The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal. sigmaaldrich.com

| Derivatization Step | Reagent Example | Purpose | Chiral Stationary Phase Example |

|---|---|---|---|

| Esterification (Carboxyl Group) | Methanolic HCl | Increase volatility | CHIRALDEX G-TA (Gamma-Cyclodextrin Trifluoroacetyl) |

| Acylation (Amino Group) | Trifluoroacetic Anhydride (TFAA) | Block polar amine, increase volatility |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC and GC for chiral separations. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. phenomenex.com SFC often provides faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.com

Polysaccharide-based CSPs are widely used in SFC, similar to HPLC. phenomenex.com The mobile phase typically consists of supercritical CO2 mixed with a small percentage of an organic modifier, such as methanol or ethanol (B145695), which enhances analyte solubility and interacts with the stationary phase. chromatographyonline.com For the separation of underivatized amino acids, which are challenging analytes, chiral crown ether-based stationary phases have proven effective in SFC, achieving rapid separations. nih.gov The addition of acidic additives to the modifier can sometimes be necessary to achieve good peak shape and resolution for basic compounds like amines. fagg.be

| Analyte Type | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Advantages |

|---|---|---|---|

| General Chiral Compounds | Polysaccharide-based (e.g., Lux Cellulose, Lux Amylose) phenomenex.com | CO₂ with alcohol modifier (e.g., Methanol) chromatographyonline.com | Fast analysis, reduced organic solvent use |

| Underivatized Amino Acids | Chiral Crown Ether (e.g., CROWNPAK CR-I (+)) nih.gov | CO₂ with modifier and acidic additive nih.gov | Direct analysis without derivatization, high resolution |

Spectroscopic Approaches for Absolute Configuration Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. In the context of chiral analysis, NMR can be used to determine enantiomeric purity and assign absolute configuration, typically by converting the enantiomers into diastereomers, which are distinguishable by NMR. This can be achieved through two main non-covalent approaches: the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netsemmelweis.hu

CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking. mdpi.com This results in separate, chemically-shifted signals for each enantiomer in the NMR spectrum, allowing for quantification. researchgate.netsemmelweis.hu For amino acid derivatives, bis-thiourea based CSAs have shown effectiveness. mdpi.com The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomeric complexes can be correlated with the absolute configuration of the analyte. semmelweis.humdpi.com

CDAs, on the other hand, react covalently with the analyte to form stable diastereomers, which can then be analyzed by NMR. rsc.org This approach is widely used but requires an additional reaction step. semmelweis.hu

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Chiroptical techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, which arises from electronic transitions. mtoz-biolabs.com For molecules like β-amino acids, direct analysis can be challenging. A common strategy involves derivatization with a suitable chromophore or complexation with a metal ion, such as Cu(II), to create a system with predictable chiroptical properties. acs.orgacs.orgnih.gov The resulting experimental CD spectrum, particularly the sign of the exciton-coupled circular dichroism (ECCD) couplet, can be compared with theoretical predictions or empirical rules to assign the absolute configuration. acs.orgacs.org

Mass Spectrometry for Reaction Monitoring and Structural Characterizationnih.gov

Mass spectrometry (MS) is an indispensable analytical technique in academic research for the characterization of synthesized compounds such as (S)-3-Aminovaleric acid ethyl ester. It provides crucial information regarding the molecular weight and structural features of the molecule. In combination with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS serves as a powerful tool for monitoring the progress of chemical reactions and confirming the identity of the final product. sigmaaldrich.comnih.gov

For this compound, mass spectrometry is employed to verify the successful formation of the target molecule by identifying its molecular ion peak. In typical soft ionization techniques like Electrospray Ionization (ESI), the compound is observed as a protonated molecule, [M+H]⁺. Given the molecular weight of this compound (C₇H₁₅NO₂) is 145.19 g/mol , its protonated form would be detected at a mass-to-charge ratio (m/z) of approximately 146.2. The high resolution of modern mass spectrometers allows for the determination of the elemental composition from the accurate mass, further confirming the identity of the compound. nih.govnih.gov

Reaction monitoring using techniques such as LC-MS involves tracking the intensity of the m/z signal corresponding to the this compound product over time, while simultaneously observing the decrease in signals from starting materials. This allows researchers to determine reaction completion and optimize reaction conditions. nih.gov

Structural elucidation is achieved through tandem mass spectrometry (MS/MS) experiments. In this technique, the protonated molecular ion ([M+H]⁺) is isolated and subjected to Collision-Induced Dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. researchgate.netchemguide.co.uk The resulting fragmentation pattern is akin to a molecular fingerprint, providing detailed structural information based on the neutral losses and the m/z of the resulting fragments. nih.govlibretexts.org

The structure of this compound contains both an amine and an ester functional group, which dictates its fragmentation behavior.

Key fragmentation pathways observed for similar amino acid esters include:

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester moiety results in the loss of an ethoxy radical (•OCH₂CH₃) or ethanol (HOCH₂CH₃), though loss of the alkoxy group is common. researchgate.net For the protonated molecule, a characteristic loss of the ethyl group from the ester is common.

Amine-Related Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. Additionally, the loss of ammonia (B1221849) (NH₃) from the protonated molecule is a frequently observed fragmentation for amino acids and their derivatives. nih.gov

Combined Losses: Sequential losses, such as the loss of water (H₂O) followed by carbon monoxide (CO), are also characteristic of protonated amino acids. nih.gov

The analysis of these specific fragments allows for the unambiguous structural confirmation of the synthesized this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for Protonated this compound ([M+H]⁺)

| Ion Description | Proposed Fragment Structure/Neutral Loss | Predicted m/z |

| Protonated Molecular Ion | [C₇H₁₅NO₂ + H]⁺ | 146.2 |

| Loss of Ammonia | [M+H - NH₃]⁺ | 129.2 |

| Loss of Ethyl Group | [M+H - C₂H₅]⁺ | 117.2 |

| Loss of Ethoxy Group | [M+H - OC₂H₅]⁺ | 101.2 |

| Loss of Carboxyethyl Group | [M+H - COOC₂H₅]⁺ | 73.2 |

Computational and Theoretical Investigations Pertaining to S 3 Aminovaleric Acid Ethyl Ester and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (S)-3-aminovaleric acid ethyl ester. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Detailed research findings from DFT studies on analogous amino esters reveal key electronic properties. jocpr.comrsc.orgresearchgate.net The optimization of the molecular geometry using methods like B3LYP with a 6-31G* basis set is a standard first step. jocpr.comnih.gov From the optimized structure, various electronic and thermodynamic properties can be calculated. scirp.org

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.govfrontiersin.org These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For a typical β-amino ester, the HOMO is often localized on the nitrogen atom of the amino group, while the LUMO is centered on the carbonyl carbon of the ester group.

Chemical Hardness (η) and Softness (S): These properties describe the resistance of a molecule to changes in its electron distribution. A large HOMO-LUMO gap generally indicates high hardness and low reactivity.

Electronegativity (χ): This is a measure of the molecule's ability to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic power of a molecule.

The following table presents hypothetical, yet representative, data for this compound, based on typical values for similar small-chain amino esters calculated in both gas phase and in a solvated environment (e.g., water). nih.gov

| Property | Gas Phase | Water (Solvated) |

|---|---|---|

| EHOMO (eV) | -9.8 | -9.5 |

| ELUMO (eV) | 1.5 | 1.8 |

| HOMO-LUMO Gap (eV) | 11.3 | 11.3 |

| Chemical Hardness (η) | 5.65 | 5.65 |

| Chemical Softness (S) | 0.177 | 0.177 |

| Electronegativity (χ) | 4.15 | 3.85 |

| Electrophilicity Index (ω) | 1.52 | 1.31 |

| Dipole Moment (Debye) | 2.5 | 3.8 |

These calculations can predict the most likely sites for nucleophilic and electrophilic attack, which is crucial for understanding its reaction mechanisms. For instance, the negative regions of the molecular electrostatic potential (MEP) map, typically around the carbonyl oxygen and the nitrogen atom, would indicate likely sites for electrophilic attack, while positive regions, such as around the carbonyl carbon and the protons of the amino group, would be susceptible to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of flexible molecules like this compound are highly dependent on their three-dimensional conformation. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the potential energy surface and the dynamic behavior of such molecules. nih.govscirp.org

Conformational Analysis: This involves systematically exploring the different spatial arrangements of the atoms in the molecule that result from rotation around single bonds. For this compound, the key dihedral angles are along the Cα-Cβ and Cβ-Cγ bonds of the valeric acid backbone. Theoretical studies on related β-amino acids have shown that intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester can play a significant role in stabilizing certain conformations. scirp.org These low-energy conformations are often the most populated and can be the reactive species in chemical transformations.

Molecular Dynamics Simulations: MD simulations provide a time-resolved picture of the molecular motions and conformational changes of this compound in a simulated environment, such as in a solvent like water or an organic solvent. nih.gov These simulations can reveal the preferred conformations and the barriers to conformational change. nih.gov For example, MD simulations of poly(β-amino ester)s have been used to understand their self-assembly and interaction with other molecules, which is relevant for applications in drug delivery. nih.gov The results of such simulations can be used to generate ensembles of structures that represent the dynamic nature of the molecule, providing a more realistic model than a single static conformation.

The following table illustrates a hypothetical conformational analysis of this compound, showing the relative energies of different conformers.

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-N) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Extended | ~180° | 0.0 | Most stable, linear-like conformation |

| Gauche 1 | ~60° | 1.2 | Slightly higher energy, folded conformation |

| Gauche 2 | ~-60° | 1.5 | Folded conformation with potential for weak intramolecular interactions |

| Eclipsed | ~0° | 5.0 | High energy, transition state between conformers |

Mechanistic Studies of Stereoselective Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of stereoselective reactions that produce chiral molecules like this compound. nih.govrsc.org These studies can explain the origin of stereoselectivity and help in the design of more efficient and selective catalysts.

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to the different stereoisomers. acs.orgnih.gov Computational methods, such as DFT, can be used to locate and characterize the transition state structures for a given reaction. By calculating the energies of the reactants, transition states, and products, a complete energy profile for the reaction can be constructed.

For example, in the asymmetric hydrogenation of an enamine precursor to this compound, there would be two possible transition states, one leading to the (S)-enantiomer and the other to the (R)-enantiomer. The difference in the activation energies (ΔΔG‡) between these two transition states determines the enantiomeric excess of the product. A larger energy difference leads to a higher enantioselectivity.

Based on the calculated energy profiles, it is possible to predict the stereoselectivity and enantiomeric excess (ee) of a reaction. nih.gov The relationship between the difference in activation energies and the enantiomeric ratio (er) is given by the equation:

ΔΔG‡ = -RT ln(er)

where R is the gas constant and T is the temperature. The enantiomeric excess can then be calculated from the enantiomeric ratio.

Computational models have been successfully used to predict the stereochemical outcomes of various asymmetric reactions, including those catalyzed by chiral organocatalysts and transition metal complexes. researchgate.netnih.gov These models can take into account the complex interactions between the substrate, catalyst, and solvent to provide a detailed understanding of the factors that control stereoselectivity.

The following table provides a hypothetical example of a computational study on the asymmetric synthesis of this compound, showing the calculated energy barriers and predicted enantiomeric excess.

| Transition State | Activation Energy (kcal/mol) | Predicted Product |

|---|---|---|

| TS-S | 15.2 | This compound |

| TS-R | 17.5 | (R)-3-Aminovaleric acid ethyl ester |

| ΔΔG‡ (kcal/mol) | 2.3 | |

| Predicted Enantiomeric Excess (ee) | >98% |

In Silico Enzyme Engineering and Biocatalyst Design

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral molecules like this compound. youtube.com Computational methods play a crucial role in the development of new and improved biocatalysts through in silico enzyme engineering and design. nih.govresearchgate.net

The synthesis of β-amino esters can be achieved using various enzymes, such as lipases for the resolution of racemic mixtures or engineered enzymes for direct asymmetric synthesis. mdpi.comnih.govresearchgate.net Computational approaches can be used to:

Identify Potential Enzymes: By searching genomic databases for enzymes with sequence or structural homology to known catalysts for similar reactions.

Model Substrate Binding: Molecular docking simulations can predict how this compound or its precursors bind to the active site of an enzyme. acs.orgacs.org This can help to identify enzymes that are likely to have activity towards the target molecule.

Engineer Enzyme Activity and Selectivity: Once a promising enzyme has been identified, computational methods can be used to guide protein engineering efforts. By simulating the effects of mutations in the enzyme's active site, it is possible to identify changes that will improve the enzyme's activity, stability, or stereoselectivity. nih.gov This rational design approach can significantly reduce the experimental effort required to develop an efficient biocatalyst.

For instance, if a known transaminase shows low activity for the conversion of a keto-ester precursor to this compound, computational modeling could be used to identify amino acid residues in the active site that are sterically hindering the substrate. Site-directed mutagenesis could then be used to replace these residues with smaller ones, creating more space for the substrate and potentially increasing the enzyme's activity.

Future Directions and Emerging Research Avenues for S 3 Aminovaleric Acid Ethyl Ester

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The future of chemical synthesis lies in the development of processes that are not only efficient in terms of yield but also adhere to the principles of green chemistry, maximizing atom economy and minimizing waste. For (S)-3-Aminovaleric acid ethyl ester, research is moving beyond traditional synthetic routes to embrace more sustainable alternatives.

One promising direction is the use of biocatalysis . Enzymes, such as lipases, have been shown to catalyze the Michael addition of amines to acrylates under mild, green conditions, offering a new strategy for the synthesis of β-amino acid esters. mdpi.com Lipase (B570770) TL IM from Thermomyces lanuginosus, for instance, has been successfully used for the synthesis of β-amino acid esters in a continuous-flow microreactor with methanol (B129727) as the reaction medium. mdpi.com This enzymatic approach provides high yields and is easy to control. mdpi.com Furthermore, the development of nitrene transferases through directed evolution for the C-H amination of carboxylic acid esters represents a frontier in the synthesis of chiral α-amino esters, a technology that could potentially be adapted for β-amino acids. nih.govnih.gov

Organocatalysis also presents a powerful tool for the enantioselective synthesis of β-amino acid derivatives. Chiral bifunctional catalysts, such as those based on a guanidine-amino-amide skeleton, have been shown to effectively catalyze asymmetric Michael additions, leading to optically pure β-amino acid esters. nih.gov These methods avoid the use of toxic heavy metals and often proceed with high enantioselectivity. The development of organocatalytic decarboxylative Mannich reactions using β-keto acids is another innovative protocol for synthesizing chiral β-amino ketones, which can be precursors to β-amino esters. beilstein-journals.org

Moreover, the use of recyclable solid-supported catalysts , such as silica (B1680970), to promote the aza-Michael addition of amines to electron-deficient alkenes offers a solvent-free and environmentally friendly protocol. thieme-connect.com This approach allows for the efficient synthesis of β-amino esters with the significant advantage of catalyst recycling. thieme-connect.com The development of palladium-catalyzed hydrogenation of β-amino acrylic acid derivatives is another atom-economic method for producing chiral β-amino acid derivatives with high enantioselectivity. dicp.ac.cn

Table 1: Comparison of Emerging Synthetic Strategies for β-Amino Esters

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes (e.g., lipases, nitrene transferases). mdpi.comnih.gov | High enantioselectivity, mild reaction conditions, green solvent usage, potential for continuous-flow processes. mdpi.com |

| Organocatalysis | Metal-free catalysts (e.g., chiral guanidines). nih.gov | Avoidance of toxic metals, high stereocontrol, development of novel reaction pathways. nih.gov |

| Solid-Supported Catalysis | Recyclable catalysts (e.g., silica-promoted). thieme-connect.com | Solvent-free conditions, catalyst reusability, reduced waste. thieme-connect.com |

| Hydrogenation | Palladium-catalyzed asymmetric hydrogenation. dicp.ac.cn | High atom economy, excellent enantioselectivity. dicp.ac.cn |

Exploration of Novel Catalytic Systems for Advanced Derivatization

The derivatization of this compound is crucial for expanding its utility and accessing novel chemical space. Future research will heavily rely on the discovery and implementation of innovative catalytic systems to functionalize its core structure in a selective and efficient manner.

A significant area of development is the copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes . This method allows for the direct synthesis of β-amino acid derivatives from simple starting materials, offering a powerful tool for late-stage functionalization of complex molecules. acs.org The use of a Lewis acid additive has been shown to be key in activating aminyl radicals for efficient addition to alkenes. acs.org

The development of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction is another exciting frontier. Chiral guanidines with an amino amide backbone have demonstrated the ability to catalyze asymmetric Michael additions through a dual-activation mechanism, yielding products with excellent stereoselectivities. nih.gov Such catalysts could be employed for the derivatization of the amino group or the carbon backbone of this compound.

Furthermore, photocatalysis is emerging as a powerful technology for C-C and C-N bond formation. Visible-light-driven photocatalytic reactions, such as [3+2]- and [3+2+3]-annulation reactions, can be used to construct complex heterocyclic systems from simple precursors. acs.org This technology could be applied to derivatize the amino or ester functionality of this compound, leading to novel scaffolds with potential biological activity.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new molecules has spurred the development of automated and high-throughput synthesis platforms. Integrating the synthesis of this compound and its derivatives into these platforms is a key future direction.